N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Heptyloxybenzamide: This step involves the reaction of heptyloxybenzoic acid with an amine to form heptyloxybenzamide.
Coupling with 2-Methylphenylamine: The heptyloxybenzamide is then coupled with 2-methylphenylamine under specific conditions to form the intermediate compound.
Furan-2-Carboxamide Formation: The final step involves the reaction of the intermediate with furan-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide: Shares structural similarities but differs in functional groups.
4-(Heptyloxy)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
N-{4-[4-(HEPTYLOXY)BENZAMIDO]-2-METHYLPHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-[(4-heptoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-3-4-5-6-7-16-31-22-13-10-20(11-14-22)25(29)27-21-12-15-23(19(2)18-21)28-26(30)24-9-8-17-32-24/h8-15,17-18H,3-7,16H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
RFYWTVJMIWMGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.